(2-Pyrrolidin-1-ylphenyl)methanol
Overview
Description
“(2-Pyrrolidin-1-ylphenyl)methanol” is a chemical compound with the CAS Number: 73051-88-4 . It has a molecular weight of 177.25 . The IUPAC name for this compound is [2-(1-pyrrolidinyl)phenyl]methanol .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, involves the Petasis reaction .Molecular Structure Analysis
The molecular structure of “(2-Pyrrolidin-1-ylphenyl)methanol” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .Physical And Chemical Properties Analysis
“(2-Pyrrolidin-1-ylphenyl)methanol” is an oil at room temperature .Scientific Research Applications
Enantioselective Synthesis
(A. Lattanzi, 2006) discussed the efficiency of diaryl-2-pyrrolidinemethanols, especially bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, as bifunctional organocatalysts for enantioselective Michael addition of malonate esters to nitroolefins. These catalysts, derived from L-proline, facilitated the production of products with good to high yields and moderate enantioselectivity.
Electro-Optic Materials
In the realm of materials science, (A. Facchetti et al., 2003) synthesized heterocycle-based diethanolaminomethyl-functionalized derivatives from (1-pyridin-4-yl)-2-(N-methyl-pyrrol-2-yl)ethene. These materials were used to create NLO-active chromophore monolayers and multilayers with significant potential in nonlinear optical/electro-optic applications, showcasing the adaptability of pyrrolidine derivatives in advanced material synthesis.
Biocatalytic Synthesis
(Qiang Chen et al., 2021) demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This method provided a green, economic, and efficient approach for synthesizing this compound with high yield and enantiomeric excess, emphasizing the green chemistry potential of (2-Pyrrolidin-1-ylphenyl)methanol derivatives.
Chiral Intermediate Production
Kluyveromyces sp. was identified by (Y. Ni et al., 2012) as a microorganism capable of producing (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a crucial chiral intermediate for the anti-allergic drug Betahistine, through the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone. This study highlighted the importance of biocatalysis in the pharmaceutical industry for producing chiral intermediates.
Asymmetric Bioreduction
(Jiaxing Xu et al., 2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols using Cryptococcus sp. whole-cell as a novel biocatalyst. This study underscored the potential of using (2-Pyrrolidin-1-ylphenyl)methanol derivatives for synthesizing chiral alcohols, crucial for new antiallergic drugs, with excellent enantioselectivity and good conversion rates.
Safety And Hazards
“(2-Pyrrolidin-1-ylphenyl)methanol” may cause skin and eye irritation and may also cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using it only outdoors or in a well-ventilated area .
Future Directions
The future directions for “(2-Pyrrolidin-1-ylphenyl)methanol” and similar compounds lie in their potential for drug discovery . The pyrrolidine ring is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on exploring the pharmacophore space of these compounds and investigating their biological activities .
properties
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYEQQTAPJDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515416 | |
Record name | [2-(Pyrrolidin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidin-1-yl)phenyl]methanol | |
CAS RN |
73051-88-4 | |
Record name | [2-(Pyrrolidin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(pyrrolidin-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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